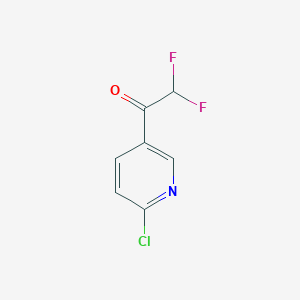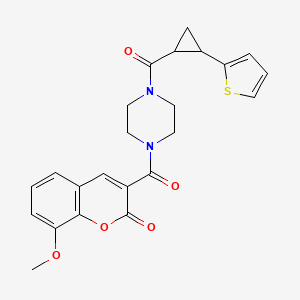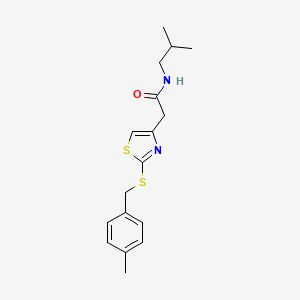![molecular formula C22H17N3O5S B2954553 4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide CAS No. 1401569-52-5](/img/structure/B2954553.png)
4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a triazole ring structure . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Triazole compounds can be synthesized through a variety of methods. One common method is a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method has advantages such as short reaction times, good yields, high selectivity, and operational simplicity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing triazole structures, like the one , have been shown to exhibit broad biological activities, including antimicrobial properties. The unique structure of triazoles allows them to form a variety of non-covalent bonds with enzymes and receptors, which can lead to the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Applications
The triazole moiety present in the compound is associated with anti-inflammatory and analgesic activities. This is due to the ability of triazole derivatives to interact with biological targets that modulate pain and inflammation, making them potential candidates for the development of new pain relief medications .
Anticancer Properties
Triazole derivatives are known for their anticancer activities. The compound , with its triazole component, could be explored for its potential to inhibit cancer cell growth and proliferation. Research into similar compounds has shown promise in this field, suggesting that this compound may also have valuable applications in cancer treatment .
Antiviral Uses
The triazole ring system is a common feature in many antiviral drugs. Given the structural similarities, the compound could be investigated for its efficacy against various viral infections. This includes broad-spectrum antiviral activity, which could be particularly useful in the treatment of emerging viral diseases .
Agrochemical Applications
Triazole compounds have found use in agrochemistry due to their ability to act as growth regulators and fungicides. The compound’s triazole core could be modified to enhance these properties, leading to the development of new agrochemicals that help improve crop yields and protect against plant diseases .
Material Chemistry
In material chemistry, triazole derivatives are utilized for their unique properties, such as forming polymers with specific characteristics. The compound’s structure could be the basis for creating new materials with desired properties for various industrial applications .
Propiedades
IUPAC Name |
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-24-19(26)10-6-8-11(9-7-10)25-20(27)15-14-12-4-2-3-5-13(12)30-22(29)16(14)18(23)31-17(15)21(25)28/h2-9,14-15,17H,23H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLPFFOUXIMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

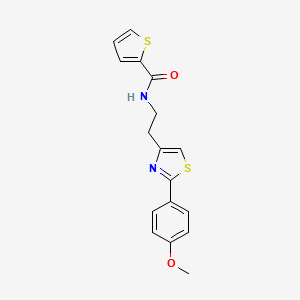
![1-(3-methoxybenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2954471.png)
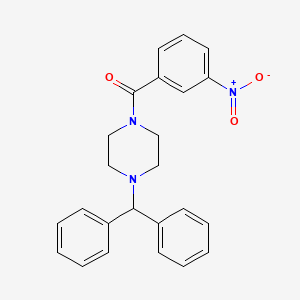
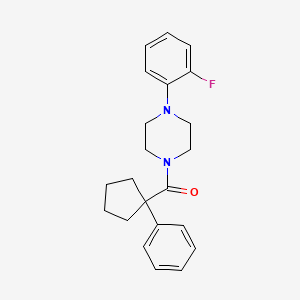

![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)

![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)
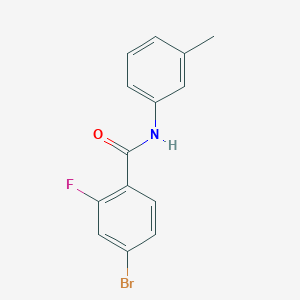
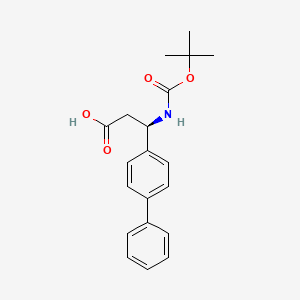
![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)
